
Thalidomide-NH-C13-NH2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-NH-C13-NH2 (hydrochloride) is a derivative of thalidomide, a compound historically known for its use as a sedative and treatment for morning sickness, which later became infamous for causing severe birth defects. Thalidomide-NH-C13-NH2 (hydrochloride) is a cereblon ligand used in the recruitment of CRBN protein, making it a valuable component in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-C13-NH2 (hydrochloride) involves the modification of the thalidomide structure to introduce the NH-C13-NH2 group. This process typically includes the following steps:
Starting Material: Thalidomide is used as the starting material.
Functional Group Introduction: The NH-C13-NH2 group is introduced through a series of chemical reactions, including amide bond formation and subsequent modifications.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of Thalidomide-NH-C13-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide are modified using automated reactors to introduce the NH-C13-NH2 group.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-NH-C13-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
Thalidomide-NH-C13-NH2 (hydrochloride) has numerous scientific research applications:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
Thalidomide-NH-C13-NH2 (hydrochloride) exerts its effects by recruiting the CRBN protein, a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The compound’s mechanism of action involves binding to the cereblon protein, which then interacts with the target protein, leading to its degradation via the proteasome pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide-4-O-C13-NH2 hydrochloride: Another cereblon ligand used in PROTAC synthesis.
Thalidomide-5-O-C13-NH2 hydrochloride: Similar in structure and function, used for recruiting CRBN protein.
Thalidomide-NH-C5-NH2 hydrochloride: A variant with a shorter chain, also used in PROTAC synthesis.
Uniqueness
Thalidomide-NH-C13-NH2 (hydrochloride) is unique due to its specific structural modifications, which enhance its binding affinity and specificity for the CRBN protein. This makes it a valuable tool in targeted protein degradation research and therapeutic development .
Eigenschaften
Molekularformel |
C26H39ClN4O4 |
|---|---|
Molekulargewicht |
507.1 g/mol |
IUPAC-Name |
4-(13-aminotridecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C26H38N4O4.ClH/c27-17-10-8-6-4-2-1-3-5-7-9-11-18-28-20-14-12-13-19-23(20)26(34)30(25(19)33)21-15-16-22(31)29-24(21)32;/h12-14,21,28H,1-11,15-18,27H2,(H,29,31,32);1H |
InChI-Schlüssel |
YWXXCTSDQVUVDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


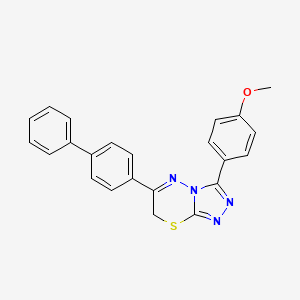
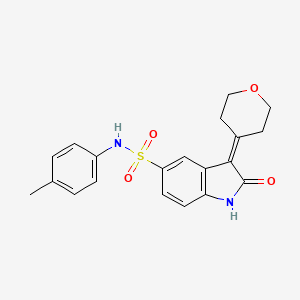

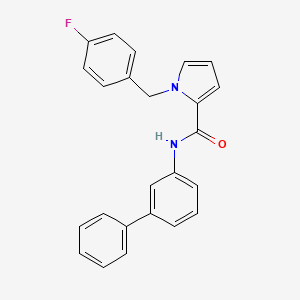
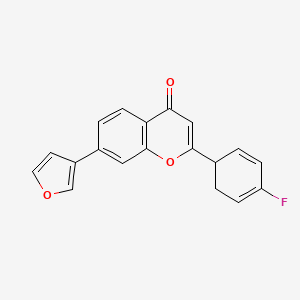
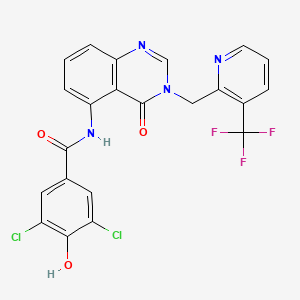
![[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol](/img/structure/B12380108.png)

![(3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B12380114.png)
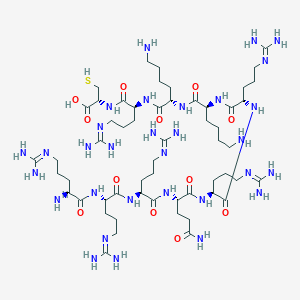
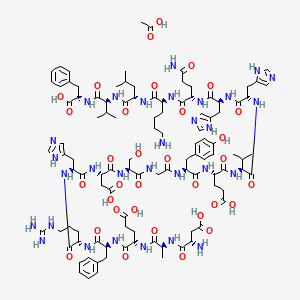

![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide](/img/structure/B12380136.png)
![N-[2-[(1S,2S,5S,8R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12380142.png)
